molecular formula C18H22N2O3 B2374255 1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097872-40-5

1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No. B2374255
CAS RN: 2097872-40-5
M. Wt: 314.385
InChI Key: NUQRNWUTODYKNR-UHFFFAOYSA-N
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Description

“1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C18H22N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of “1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .

Future Directions

Pyrrolidine derivatives, including “1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione”, have potential for further exploration in drug discovery due to their versatile scaffold . They offer the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-[[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-11-6-12(2)17(13(3)7-11)18(23)19-8-14(9-19)10-20-15(21)4-5-16(20)22/h6-7,14H,4-5,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQRNWUTODYKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)CN3C(=O)CCC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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